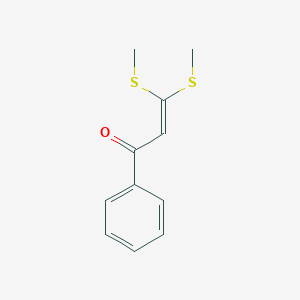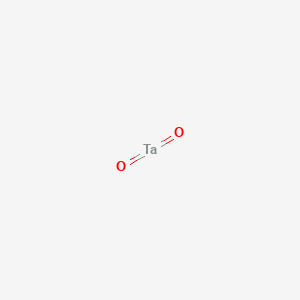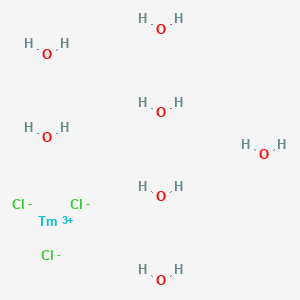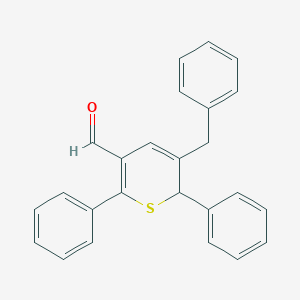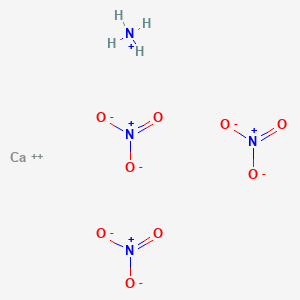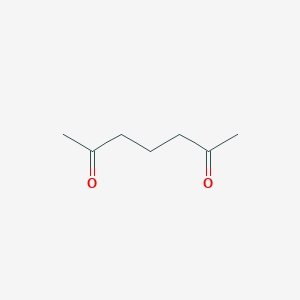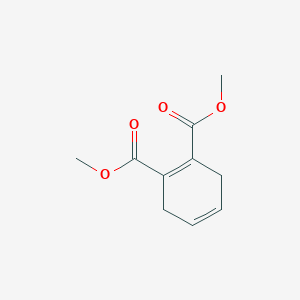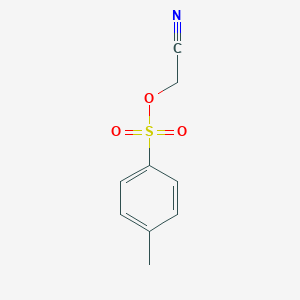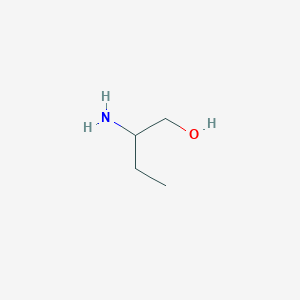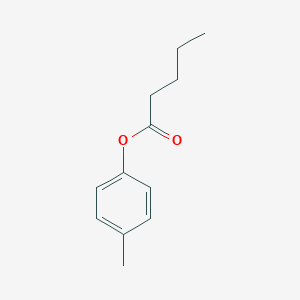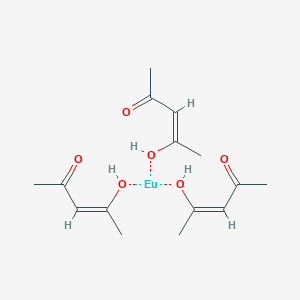
Europium (III) 2,4-pentanedionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Europium (III) 2,4-pentanedionate can be synthesized through the reaction of europium (III) chloride with 2,4-pentanedione in the presence of a base. The reaction typically involves dissolving europium (III) chloride in a suitable solvent, such as ethanol, and then adding 2,4-pentanedione and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Europium (III) 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form europium (III) oxide.
Reduction: It can be reduced to europium (II) compounds under specific conditions.
Substitution: The ligand exchange reactions where the 2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed:
Oxidation: Europium (III) oxide.
Reduction: Europium (II) compounds.
Substitution: New europium complexes with different ligands.
Applications De Recherche Scientifique
Europium (III) 2,4-pentanedionate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the fabrication of carbon nanostructures.
Biology: Employed in bioimaging and as a luminescent probe due to its photoluminescent properties.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Applied in the production of phosphors for lighting and display technologies.
Mécanisme D'action
The mechanism of action of europium (III) 2,4-pentanedionate involves its ability to coordinate with various ligands, forming stable complexes. The europium ion (Eu^3+) interacts with the oxygen atoms of the 2,4-pentanedionate ligands, creating a stable chelate structure. This coordination enhances the compound’s stability and reactivity, making it useful in various applications .
Comparaison Avec Des Composés Similaires
- Europium (III) chloride (EuCl3)
- Europium (III) nitrate (Eu(NO3)3)
- Europium (III) acetate (Eu(CH3COO)3)
Comparison: Europium (III) 2,4-pentanedionate is unique due to its specific ligand structure, which imparts distinct photoluminescent properties and stability. Unlike europium (III) chloride or nitrate, which are more ionic in nature, this compound forms a chelate complex, enhancing its solubility in organic solvents and making it more suitable for applications in organic synthesis and bioimaging .
Propriétés
Numéro CAS |
14284-86-7 |
|---|---|
Formule moléculaire |
C15H24EuO6 |
Poids moléculaire |
452.31 g/mol |
Nom IUPAC |
europium;4-hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Eu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b4-3-;;; |
Clé InChI |
RUMABXVVUNTTLB-FGSKAQBVSA-N |
SMILES isomérique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.C/C(=C/C(=O)C)/O.[Eu] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Eu] |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Eu] |
| 14284-86-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)

